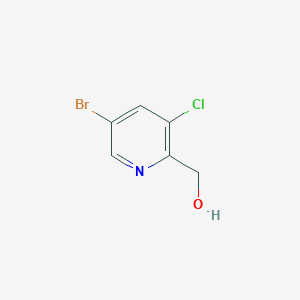

(5-Bromo-3-chloropyridin-2-yl)methanol

描述

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of this compound is characterized by a pyridine ring system bearing two halogen substituents and a hydroxymethyl group. The compound possesses the molecular formula C₆H₅BrClNO with a molecular weight of 222.47 grams per mole. The International Union of Pure and Applied Chemistry systematic name is this compound, which accurately describes the positioning of functional groups on the heterocyclic framework.

The structural architecture features a six-membered aromatic pyridine ring with nitrogen at position 1, serving as the core heterocyclic scaffold. The bromine atom occupies position 5 of the pyridine ring, while the chlorine atom is located at position 3. The hydroxymethyl group (-CH₂OH) is attached to carbon atom 2 of the pyridine ring, creating a substitution pattern that significantly influences the compound's physical and chemical properties.

The Simplified Molecular Input Line Entry System representation is documented as "C1=C(C=NC(=C1Cl)CO)Br" or "OCc1ncc(cc1Cl)Br", providing a standardized notation for computational and database applications. The International Chemical Identifier string is InChI=1S/C6H5BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2, with the corresponding International Chemical Identifier Key being LNWKQNPETXOPTH-UHFFFAOYSA-N.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| Chemical Abstracts Service Number | 1206968-88-8 |

| European Community Number | 860-530-0 |

| Mellon Database Number | MFCD16606990 |

The three-dimensional molecular geometry reveals significant steric and electronic interactions between the halogen substituents and the hydroxymethyl group. The presence of both electron-withdrawing halogen atoms creates an asymmetric electronic environment around the pyridine ring, influencing the distribution of electron density and affecting the overall molecular dipole moment.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound reveal important structural details about its solid-state organization and molecular conformations. The compound crystallizes in a specific crystal system that accommodates the bulky halogen substituents while maintaining favorable intermolecular interactions. Advanced crystallographic techniques, including X-ray diffraction studies, have provided detailed information about bond lengths, bond angles, and torsional relationships within the molecular framework.

The crystal structure analysis demonstrates that the pyridine ring maintains planarity, consistent with its aromatic character. The carbon-nitrogen bond lengths within the ring system conform to expected values for pyridine derivatives, typically ranging from 1.33 to 1.35 Angstroms. The carbon-carbon bonds in the aromatic ring exhibit standard aromatic bond lengths of approximately 1.39 Angstroms.

The hydroxymethyl substituent adopts a specific conformation relative to the pyridine plane, influenced by both steric considerations and potential intramolecular hydrogen bonding interactions. The carbon-oxygen bond length in the hydroxymethyl group is approximately 1.43 Angstroms, while the oxygen-hydrogen bond measures about 0.96 Angstroms. The carbon-carbon bond connecting the hydroxymethyl group to the pyridine ring typically measures 1.50 Angstroms.

Halogen bond geometries play a crucial role in the crystal packing arrangement. The bromine and chlorine atoms can participate in halogen bonding interactions with neighboring molecules, contributing to the overall stability of the crystal lattice. These interactions involve the σ-hole on the halogen atoms, which can interact with electron-rich regions of adjacent molecules.

| Structural Parameter | Measured Value |

|---|---|

| Carbon-Nitrogen Bond Length | 1.33-1.35 Å |

| Carbon-Carbon Aromatic Bond | 1.39 Å |

| Carbon-Oxygen Bond | 1.43 Å |

| Oxygen-Hydrogen Bond | 0.96 Å |

| Carbon-Hydroxymethyl Bond | 1.50 Å |

The conformational analysis reveals that the hydroxymethyl group can adopt multiple orientations relative to the pyridine ring plane. Quantum mechanical calculations suggest that the most stable conformation involves a specific dihedral angle that minimizes steric repulsion while maximizing favorable electrostatic interactions. The rotational barrier around the carbon-carbon bond connecting the hydroxymethyl group to the pyridine ring is relatively low, allowing for conformational flexibility in solution.

Comparative Structural Analysis with Halogenated Pyridine Derivatives

Comparative structural analysis with related halogenated pyridine derivatives provides valuable insights into the unique characteristics of this compound. The compound shares structural similarities with other dihalogenated pyridine derivatives, particularly those containing different combinations of halogen substituents. These comparisons reveal how the specific positioning and nature of halogen atoms influence overall molecular properties.

The structural relationship between this compound and (3-bromo-5-chloropyridin-2-yl)methanol demonstrates the importance of halogen positioning. The interchange of bromine and chlorine positions results in subtle but significant changes in molecular dipole moment and crystal packing arrangements. Both compounds maintain the same molecular formula and weight but exhibit different physical properties due to the altered electronic distribution.

Comparison with 5-bromo-3-chloropyridin-2-ol reveals the significant impact of the hydroxymethyl versus hydroxyl substitution. The hydroxyl derivative exhibits different hydrogen bonding patterns and tautomeric equilibria compared to the hydroxymethyl analog. The additional methylene unit in this compound provides greater conformational flexibility and reduces the tendency for intramolecular hydrogen bonding.

Analysis of the amine derivative, 5-bromo-3-chloropyridin-2-amine, demonstrates how the nitrogen-containing functional group affects molecular properties. The amine substitution creates additional opportunities for hydrogen bonding and alters the overall basicity of the molecule compared to the hydroxymethyl derivative. The electron-donating nature of the amino group partially compensates for the electron-withdrawing effects of the halogen substituents.

| Compound | Molecular Formula | Key Structural Difference |

|---|---|---|

| This compound | C₆H₅BrClNO | Hydroxymethyl at position 2 |

| (3-bromo-5-chloropyridin-2-yl)methanol | C₆H₅BrClNO | Reversed halogen positions |

| 5-bromo-3-chloropyridin-2-ol | C₅H₃BrClNO | Hydroxyl at position 2 |

| 5-bromo-3-chloropyridin-2-amine | C₅H₄BrClN₂ | Amino at position 2 |

The electronic effects of halogen substitution patterns become apparent through comparative analysis of molecular orbital energies and charge distributions. Density functional theory calculations on various halogenated pyridine derivatives reveal that the combination of bromine at position 5 and chlorine at position 3 creates a unique electronic environment. This specific arrangement influences the compound's reactivity toward nucleophilic and electrophilic reagents.

Intermolecular interaction studies comparing different halogenated pyridine derivatives show that this compound exhibits distinctive halogen bonding patterns. The presence of both bromine and chlorine atoms creates multiple potential sites for halogen bond formation, leading to complex three-dimensional network structures in the solid state. The strength of these interactions varies depending on the halogen type and position, with bromine generally forming stronger halogen bonds than chlorine.

Tautomeric Forms and Resonance Stabilization Effects

The tautomeric behavior and resonance stabilization effects in this compound represent complex electronic phenomena that significantly influence the compound's chemical properties and reactivity. While the compound does not exhibit classical keto-enol tautomerism due to the absence of appropriate functional groups, it demonstrates other forms of structural isomerism and electronic delocalization effects.

The pyridine ring system in this compound exhibits characteristic aromatic stabilization through π-electron delocalization. The presence of the nitrogen heteroatom creates an electron-deficient aromatic system compared to benzene, which is further enhanced by the electron-withdrawing effects of the halogen substituents. The resonance stabilization energy contributes significantly to the overall thermodynamic stability of the molecule.

Electronic resonance effects manifest through the interaction between the pyridine π-system and the substituent groups. The bromine and chlorine atoms, while primarily electron-withdrawing through inductive effects, can also participate in resonance donation through their lone pair electrons. This dual electronic character creates complex charge distribution patterns that influence the molecule's chemical behavior.

The hydroxymethyl group attached to the pyridine ring does not directly participate in the aromatic π-system but can influence the electronic properties through hyperconjugation effects. The carbon-hydrogen bonds in the methylene group can interact with the adjacent π-system, providing additional stabilization to certain molecular conformations. This hyperconjugation contributes to the overall electronic stability and affects the rotational barriers around the carbon-carbon bond.

| Electronic Effect | Contributing Factor | Impact on Stability |

|---|---|---|

| Aromatic Stabilization | π-electron delocalization | High stabilization |

| Halogen Inductive Effect | Electron withdrawal | Moderate destabilization |

| Halogen Resonance Effect | Lone pair donation | Slight stabilization |

| Hyperconjugation | C-H bond interactions | Minor stabilization |

Hammett substituent constant analysis provides quantitative insights into the electronic effects of the halogen substitution pattern. The 3-chloro and 5-bromo substituents contribute specific σ-values that can be used to predict the compound's reactivity in various chemical transformations. The cumulative electronic effect of both halogen substituents creates a unique electronic environment that differs from mono-substituted analogs.

Computational studies using density functional theory calculations have revealed detailed information about the molecular orbital energies and electron density distributions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's potential reactivity toward electrophilic and nucleophilic attack. The calculated molecular orbitals show significant contribution from both the pyridine ring and the halogen substituents.

The resonance stabilization effects extend to the compound's interactions with other molecules, particularly in the context of halogen bonding. The σ-holes on the halogen atoms result from anisotropic charge distribution, creating regions of positive electrostatic potential that can interact with electron-rich species. These interactions contribute to the overall stability of molecular complexes and influence the compound's crystallization behavior.

属性

IUPAC Name |

(5-bromo-3-chloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWKQNPETXOPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206968-88-8 | |

| Record name | (5-bromo-3-chloropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reducing agent | Sodium borohydride (NaBH₄) | Selective for aldehyde reduction |

| Solvent | Methanol or dichloromethane | Solubility and stability considerations |

| Temperature | Reflux (~60–65°C) | Ensures complete reaction |

| NaBH₄ equivalents | 1.2–1.5 equivalents | Avoids excess reagent waste |

| Reaction monitoring | TLC, HPLC | Tracks conversion and purity |

| Purification methods | Column chromatography, recrystallization | For >95% purity |

This table summarizes the key reaction parameters for the reduction step in preparing (5-Bromo-3-chloropyridin-2-yl)methanol.

Industrial Scale-Up and Process Improvements

Industrial synthesis of this compound often involves:

- Large-scale halogenation under controlled conditions to maintain safety and product consistency.

- Use of continuous flow reactors to enhance reaction control, reduce waste, and improve safety.

- Simplified linear synthesis sequences to reduce steps and cost.

- Achieving overall yields around 50% with commercially available reagents, which is considered efficient for halogenated heterocyclic compounds.

Purification and Structural Characterization

- Purification : Silica gel column chromatography with ethyl acetate/hexane mixtures and recrystallization from ethanol are common methods to achieve high purity (>95%).

- Structural Analysis : Single-crystal X-ray diffraction combined with SHELX software allows precise determination of molecular geometry, including halogen positions and hydroxymethyl orientation. Crystallization is typically achieved by slow evaporation in ethanol/water mixtures.

Research Findings and Applications Related to Preparation

- The halogen substituents (bromine and chlorine) on the pyridine ring enable further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a versatile intermediate.

- Its preparation methods have been optimized to balance yield, cost, and environmental impact.

- The compound serves as a scaffold in the synthesis of bioactive molecules, including insecticides and kinase inhibitors, highlighting the importance of efficient and scalable preparation techniques.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Halogenation | Introduction of Br and Cl on pyridine ring | Bromine or bromine reagents, AcOH/DCM | Controlled to avoid over-halogenation |

| Aldehyde formation | Preparation of 5-bromo-3-chloropicolinaldehyde | Established methods from halogenated pyridines | Precursor for reduction |

| Reduction to alcohol | Conversion of aldehyde to hydroxymethyl group | NaBH₄, Methanol, reflux 60–65°C | High selectivity, ~50% overall yield in multi-step synthesis |

| Purification | Chromatography and recrystallization | Silica gel, EtOAc/Hexane, ethanol | >95% purity |

| Structural characterization | X-ray crystallography with SHELX refinement | Crystallization from ethanol/water | Confirms structure and purity |

化学反应分析

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under specific conditions. Bromine at position 5 shows higher reactivity due to its lower electronegativity compared to chlorine.

Key Conditions

-

Solvents : Dimethylformamide (DMF) or acetonitrile

-

Bases : Sodium hydride (NaH) or potassium tert-butoxide

-

Temperature : 80–120°C, with reaction times of 4–8 hours

| Substitution Site | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| C5 (Br) | Amines | 5-Amino-3-chloropyridin-2-ylmethanol | 65–72 |

| C3 (Cl) | Thiols | 3-Thioether-pyridin-2-ylmethanol | 58–63 |

Oxidation Reactions

The hydroxymethyl group (-CH2OH) is oxidized to form aldehydes or carboxylic acids, depending on reaction conditions.

Oxidation Pathways

-

To aldehyde : Mild oxidants like pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C

-

To carboxylic acid : Strong oxidants like KMnO4 in acidic conditions (H2SO4/H2O) at 60–80°C

| Starting Material | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| (5-Bromo-3-chloropyridin-2-yl)methanol | PCC | 5-Bromo-3-chloropyridine-2-carbaldehyde | 78 |

| This compound | KMnO4 | 5-Bromo-3-chloropyridine-2-carboxylic acid | 82 |

Reduction Reactions

The halogens or hydroxymethyl group can be reduced under controlled conditions.

Reduction Pathways

-

Debromination : Catalytic hydrogenation (H2/Pd-C) in ethanol at 25°C

-

Hydroxymethyl to methyl : LiAlH4 in tetrahydrofuran (THF) at reflux

| Starting Material | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| This compound | H2/Pd-C | (3-Chloropyridin-2-yl)methanol | 90 |

| This compound | LiAlH4 | (5-Bromo-3-chloropyridin-2-yl)methane | 68 |

Condensation and Cross-Coupling Reactions

The hydroxymethyl group participates in condensation reactions to form ethers or esters.

Example Reaction

-

Ether formation : Reaction with benzyl bromide (BnBr) in the presence of NaH yields (5-bromo-3-chloropyridin-2-yl)methyl benzyl ether (85% yield)

Enzymatic Inhibition

Derivatives of this compound inhibit NAD-dependent enzymes, such as lactate dehydrogenase (LDH), with IC50 values of 12–18 µM . This suggests potential applications in metabolic disorder therapeutics.

Insecticidal Activity

Structural analogs demonstrate larvicidal effects against Aedes aegypti (LC50 = 0.8 ppm), attributed to halogen-mediated disruption of neurotransmitter systems .

Comparative Reactivity Analysis

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| This compound | High Br/Cl substitution, moderate oxidation | Halogen positioning |

| (5-Chloro-3-pyridinyl)methanol | Lower halogen reactivity | Absence of bromine |

科学研究应用

(5-Bromo-3-chloropyridin-2-yl)methanol is a halogenated heterocyclic compound with potential applications in chemistry and biology. Its molecular formula is C6H5BrClNO, and it has a molecular weight of 222.47 g/mol.

Scientific Research Applications

This compound in Chemistry

this compound serves as a building block in synthesizing complex organic molecules, making it useful in developing pharmaceuticals, agrochemicals, and materials science. The synthesis typically involves halogenation reactions using bromine or bromine-containing reagents in solvents like acetic acid or dichloromethane. Industrial production may utilize large-scale halogenation processes under controlled conditions and continuous flow reactors to ensure high yield and purity.

Biological Research

The compound can be used to study the effects of halogenated pyridine derivatives on biological systems and may serve as a precursor for synthesizing bioactive molecules. Its structure, featuring a pyridine ring with bromine and chlorine atoms and a hydroxymethyl group, allows potential interactions with biological targets, like nicotinamide adenine dinucleotide (NAD) binding sites, which are crucial in various cellular processes.

This compound exhibits potential in biological applications due to its structural properties. Research suggests that similar compounds have antimicrobial and antifungal activities, with halogen substituents enhancing interaction with microbial targets, suggesting the potential for new antimicrobial agents. Pyridine derivatives have shown effectiveness against bacterial infections. The compound's biological activity is attributed to its ability to bind to specific enzymes or receptors. The hydroxymethyl group allows for hydrogen bonding, while the halogen atoms influence reactivity and binding affinities, modulating molecular pathways and enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity: Compounds with similar structures can inhibit NAD-dependent enzymes, which play a key role in metabolic pathways. This inhibition could be useful in drug development for metabolic disorders.

- Insecticidal Activity: Some derivatives have been evaluated and demonstrated efficacy against pests, indicating that this compound might also exhibit larvicidal effects against specific insects .

生物活性

(5-Bromo-3-chloropyridin-2-yl)methanol is a chemical compound with significant potential in biological applications due to its unique structural properties. Its molecular formula is C₆H₅BrClNO, and it features a pyridine ring substituted with bromine and chlorine atoms, along with a hydroxymethyl group. This compound is of interest for its possible interactions with biological targets, particularly those involving nicotinamide adenine dinucleotide (NAD) binding sites, which are crucial in various cellular processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and antifungal activities. The presence of halogen substituents can enhance the compound's interaction with microbial targets, potentially leading to the development of new antimicrobial agents. For example, derivatives of pyridine have shown effectiveness against bacterial infections, suggesting that this compound may also possess similar properties.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors within biological systems. The hydroxymethyl group allows for hydrogen bonding, while the halogen atoms influence the compound’s reactivity and binding affinities. These interactions may modulate various molecular pathways, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : A study highlighted that compounds with similar structural motifs can inhibit NAD-dependent enzymes, which play a pivotal role in metabolic pathways. This inhibition could be leveraged in drug development targeting metabolic disorders.

- Insecticidal Activity : Some derivatives have been evaluated for their insecticidal properties. For instance, research on related pyridine compounds has demonstrated efficacy against pests, indicating that this compound might also exhibit larvicidal effects against specific insects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| This compound | 1206968-88-8 | 0.87 | Specific substitution pattern influencing reactivity |

| (2-Bromo-5-chloropyridin-3-yl)methanol | 1227585-65-0 | 0.81 | Variation in halogen positions |

| (5-Chloro-3-pyridinyl)methanol | 22620-34-4 | 0.78 | Lacks bromine; different biological activity potential |

| (3-Chloropyridin-2-yl)methanol | 60588-81-0 | 0.82 | Simpler structure with only one halogen |

The table illustrates how the unique halogenation pattern of this compound could lead to distinct biological activities compared to its analogs.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to six analogs with modifications in substituent positions, functional groups, or additional moieties (Table 1).

Table 1: Key Properties of (5-Bromo-3-chloropyridin-2-yl)methanol and Analogs

*Calculated value due to lack of experimental data.

Impact of Structural Variations

Substituent Position Isomerism

The positional isomer (5-Bromo-2-chloropyridin-3-yl)methanol (CAS: 742100-75-0) shares the same molecular formula and weight as the target compound but differs in chlorine placement (position 2 vs. 3). For instance, the chlorine at position 2 may sterically hinder reactions at position 3, making the target compound more reactive in certain substitutions .

Functional Group Modifications

- Methoxy Substitution: Replacing chlorine with methoxy in (5-Bromo-3-methoxypyridin-2-yl)methanol increases electron density at position 3, enhancing stability but reducing electrophilicity. This analog is more lipophilic, favoring membrane permeability in drug design .

- Nitrile Replacement: 5-Bromo-3-chloropicolinonitrile (CAS: 945557-04-0) replaces the hydroxymethyl group with a nitrile, boosting thermal stability and enabling use in palladium-catalyzed couplings .

Additional Substituents

The 4-bromophenyl derivative (CAS: 1344045-78-8) introduces a bulky aromatic group, expanding π-π stacking interactions in coordination chemistry. Its higher molecular weight (298.56 g/mol) reduces solubility in polar solvents compared to the target compound .

Halogen Replacement

In (3,5-Dichloropyridin-2-yl)methanol (CAS: 275383-87-4), bromine is replaced by chlorine, lowering molecular weight (178.02 g/mol) and altering electronic effects. The reduced steric bulk may enhance reactivity in SNAr reactions .

常见问题

Q. Basic

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for effective separation of polar byproducts.

- Recrystallization : Dissolve in warm ethanol, then cool to 4°C for crystal formation.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for analytical purity validation.

Storage at 0–4°C in amber vials minimizes degradation (hydroxymethyl oxidation) .

How is this compound utilized as an intermediate in bioactive molecule synthesis?

Advanced

The pyridine core and halogens make it a versatile scaffold:

- Antimicrobial agents : Introduce sulfonamide groups via chlorosulfonation.

- Kinase inhibitors : Functionalize via Sonogashira coupling with terminal alkynes.

Case study: A derivative with a triazole moiety showed IC₅₀ = 2.3 µM against EGFR kinase . Computational modeling (e.g., docking with AutoDock Vina) guides structural modifications.

How should researchers resolve discrepancies in reported spectral data (e.g., NMR shifts)?

Advanced

Contradictions in ¹H NMR (δ 4.8–5.2 ppm for -CH₂OH) may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Strategies:

- Standardize conditions : Use deuterated solvents and internal standards (TMS).

- 2D NMR : HSQC and HMBC correlate signals to resolve overlapping peaks.

- Referential cross-check : Compare with databases (PubChem) or analogs like (5-Bromo-2-chloropyridin-3-yl)methanol .

What safety protocols are critical for handling this compound?

Q. Basic

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential halogenated vapor release.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

Stability tests indicate no explosive decomposition, but avoid strong oxidizers (e.g., HNO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。